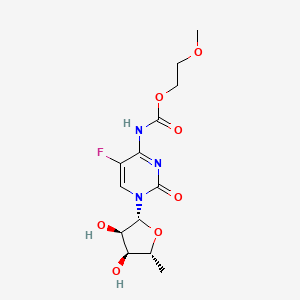
2-Methoxyethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
2-Methoxyethyl: This refers to the ethyl group with a methoxy (CH₃O-) substituent.
(1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate: The core structure consists of a dihydropyrimidine ring, a fluorine atom, and a tetrahydrofuran ring with hydroxyl groups. The carbamate group is attached.
Métodos De Preparación
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through multi-step reactions involving protected intermediates. For example, starting from a fluorinated pyrimidine, the tetrahydrofuran ring can be formed, followed by selective hydroxyl protection and subsequent carbamate formation.
Enzymatic Synthesis: Enzymes can catalyze specific steps, making this route more environmentally friendly.
Batch or Continuous Processes: Large-scale production typically involves batch or continuous reactors. Optimization ensures high yield and purity.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The hydroxyl groups are susceptible to oxidation.
Reduction: Reduction of the carbonyl group or the fluorine atom.
Substitution: Nucleophilic substitution at the carbamate or fluorine position.
Hydrogen Peroxide (H₂O₂): For oxidation.
Hydride Reducing Agents (e.g., NaBH₄): For reduction.
Nucleophiles (e.g., amines): For substitution.
Hydroxylated Derivatives: Formed during oxidation.
Reduced Forms: Result from reduction reactions.
Aplicaciones Científicas De Investigación
Medicine: Investigated for potential antiviral or anticancer properties.
Chemical Biology: Used as a probe to study cellular processes.
Industry: As a building block for drug development.
Mecanismo De Acción
Targets: Interacts with specific enzymes or receptors.
Pathways: Influences cellular signaling or metabolic pathways.
Comparación Con Compuestos Similares
Unique Features: Highlight its distinct structural elements.
Similar Compounds: Include related pyrimidine derivatives.
Propiedades
Fórmula molecular |
C13H18FN3O7 |
|---|---|
Peso molecular |
347.30 g/mol |
Nombre IUPAC |
2-methoxyethyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C13H18FN3O7/c1-6-8(18)9(19)11(24-6)17-5-7(14)10(15-12(17)20)16-13(21)23-4-3-22-2/h5-6,8-9,11,18-19H,3-4H2,1-2H3,(H,15,16,20,21)/t6-,8-,9-,11-/m1/s1 |
Clave InChI |
KRORKAPSTCUGTA-PNHWDRBUSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OCCOC)F)O)O |
SMILES canónico |
CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OCCOC)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


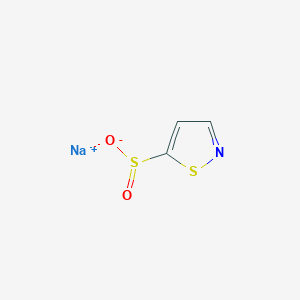

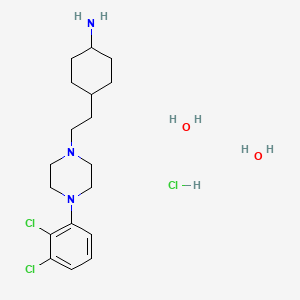
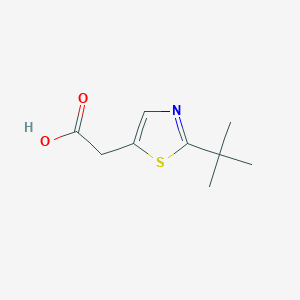

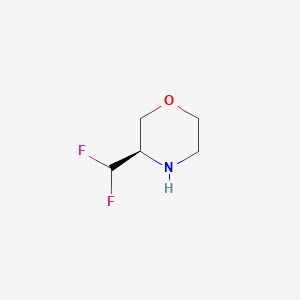
![5,7-Dibromo-4-methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12966219.png)
![2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione](/img/structure/B12966227.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12966230.png)
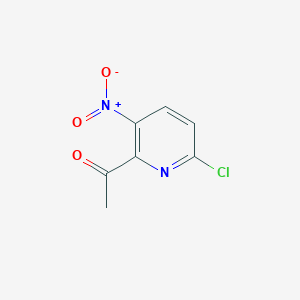
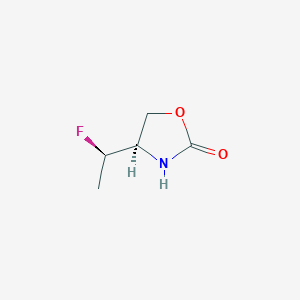
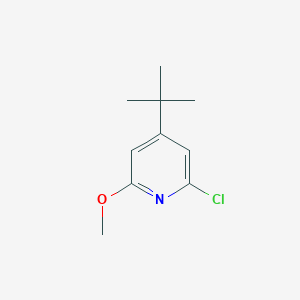
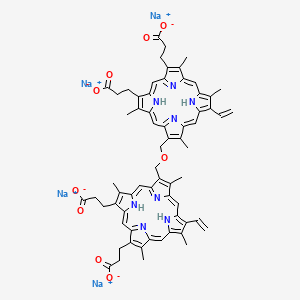
![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)
